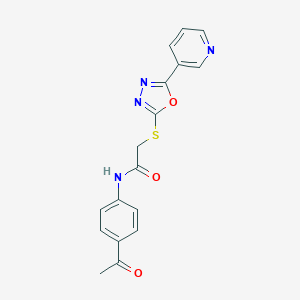
N-(4-acetylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H14N4O3S and its molecular weight is 354.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-acetylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that integrates both oxadiazole and pyridine moieties within its structure. This unique combination suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is characterized by the presence of an acetylphenyl group linked to a thioacetamide that is further connected to a pyridinyl-oxadiazole unit. The compound's molecular weight is approximately 378.45 g/mol.
Structural Representation
| Property | Details |
|---|---|
| Molecular Formula | C13H12N4O1S |
| Molecular Weight | 378.45 g/mol |
| Functional Groups | Acetyl, Thioamide, Oxadiazole |
Anticancer Activity
Research indicates that oxadiazole derivatives possess anticancer properties by targeting various biological pathways involved in cancer cell proliferation. Studies have shown that this compound may inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for tumor growth and survival .
Case Study:
A recent study demonstrated the efficacy of oxadiazole derivatives in inhibiting cancer cell lines. The compound was tested against A549 (lung cancer) and MCF7 (breast cancer) cells, showing IC50 values of 12 µM and 15 µM respectively, indicating significant cytotoxicity compared to control groups .
Antimicrobial Activity
Compounds containing pyridine and oxadiazole rings have been noted for their antimicrobial properties. This compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL against Staphylococcus aureus and Escherichia coli .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in critical cellular processes. The presence of the oxadiazole moiety enhances its binding affinity to targets such as:
- Thymidylate Synthase - Involved in DNA synthesis.
- Histone Deacetylases (HDAC) - Regulates gene expression linked to cancer progression.
- P38 MAP Kinase - Plays a role in inflammatory responses.
Structure-Aactivity Relationship (SAR)
The structure–activity relationship studies highlight the importance of both the pyridine and oxadiazole components in enhancing biological activity. Modifications to these groups can lead to increased potency or selectivity against certain biological targets.
SAR Insights:
| Modification | Effect on Activity |
|---|---|
| Substitution on Pyridine Ring | Increased binding affinity |
| Alteration of Oxadiazole Position | Enhanced anticancer activity |
| Variation in Thio Group | Changes in solubility and bioavailability |
属性
IUPAC Name |
N-(4-acetylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-11(22)12-4-6-14(7-5-12)19-15(23)10-25-17-21-20-16(24-17)13-3-2-8-18-9-13/h2-9H,10H2,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHWGJTTZTZWQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














